molecular formula C18H21N3O3 B5783289 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide

5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide

Cat. No. B5783289
M. Wt: 327.4 g/mol
InChI Key: FMCCFMBNFNNEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide, also known as GW806742X, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. It has been shown to have potential therapeutic applications in cancer, diabetes, and cardiovascular diseases.

Mechanism of Action

5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide inhibits the protein kinase B (PKB/Akt) pathway by binding to the PH domain of Akt and preventing its translocation to the plasma membrane. This prevents the activation of downstream targets of Akt such as mTOR and GSK-3β, which are involved in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer, it inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, it improves insulin sensitivity and glucose uptake in skeletal muscle cells by activating the AMPK pathway. In cardiovascular diseases, it reduces inflammation and oxidative stress in the heart by inhibiting the NF-κB pathway.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide in lab experiments include its high potency, selectivity, and specificity for the Akt pathway. However, its limitations include its poor solubility in water and its potential toxicity in vivo.

Future Directions

For research on 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide include the development of more potent and selective inhibitors of the Akt pathway, the evaluation of its efficacy in combination with other cancer therapies, the exploration of its potential therapeutic applications in other diseases such as neurodegenerative disorders and inflammatory diseases, and the investigation of its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide can be achieved through a multi-step process. The first step involves the reaction of 4-methoxyaniline with 4-nitrobenzaldehyde in the presence of a reducing agent such as sodium borohydride to form 4-methoxy-N-(4-nitrophenyl)aniline. The second step involves the reaction of 4-methoxy-N-(4-nitrophenyl)aniline with morpholine in the presence of a catalyst such as sulfuric acid to form 4-methoxy-N-(4-nitrophenyl)-N-morpholin-4-ylbenzamide. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon to form 5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide.

Scientific Research Applications

5-amino-N-(4-methoxyphenyl)-2-(4-morpholinyl)benzamide has been shown to have potential therapeutic applications in cancer, diabetes, and cardiovascular diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR pathway. In diabetes, it has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cardiovascular diseases, it has been shown to reduce inflammation and oxidative stress in the heart.

properties

IUPAC Name

5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-15-5-3-14(4-6-15)20-18(22)16-12-13(19)2-7-17(16)21-8-10-24-11-9-21/h2-7,12H,8-11,19H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCCFMBNFNNEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-methoxyphenyl)-2-morpholin-4-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.